

introduction to Silicon-28 for solid-state physics research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Silicon-28

Cat. No.: B1257143

[Get Quote](#)

An In-Depth Technical Guide to **Silicon-28** for Solid-State Physics Research

Introduction

In the realm of solid-state physics and quantum computing, the pursuit of material perfection is paramount. Natural silicon, the cornerstone of modern electronics, is a composite of three stable isotopes: **silicon-28** (^{28}Si), silicon-29 (^{29}Si), and silicon-30 (^{30}Si), with natural abundances of approximately 92.2%, 4.7%, and 3.1%, respectively.[1][2] While suitable for classical computing, this isotopic mixture presents a fundamental obstacle for quantum applications. The nucleus of the ^{29}Si isotope possesses a nuclear spin ($I = 1/2$), which acts as a tiny, fluctuating magnet within the crystal lattice.[1][3] This "magnetic noise" disrupts the delicate quantum states of electron spins used as quantum bits (qubits), causing decoherence—the loss of quantum information.[1][3][4]

Isotopically enriched **silicon-28** has emerged as a critical material to overcome this challenge. The ^{28}Si nucleus has zero spin, making it magnetically "silent".[5][6][7] By engineering silicon crystals to be composed almost entirely of ^{28}Si (with purities exceeding 99.99%), a "semiconductor vacuum" is created, free from the magnetic interference of ^{29}Si . [8] This ultra-pure environment dramatically extends the coherence times of spin qubits, a key requirement for building scalable and fault-tolerant quantum computers.[9] Beyond quantum computing, the unique properties of ^{28}Si , such as its exceptionally high thermal conductivity, offer advantages for high-power electronics and fundamental metrology.[1] This guide provides a comprehensive

technical overview of **silicon-28**, covering its properties, production, experimental protocols, and applications in solid-state physics research.

Properties of Silicon-28

The removal of isotopic disorder from the silicon crystal lattice leads to significant changes in its physical properties, most notably its thermal conductivity. At cryogenic temperatures, the thermal conductivity of highly enriched ^{28}Si (99.995%) can reach approximately $450 \text{ W}\cdot\text{cm}^{-1}\cdot\text{K}^{-1}$ at 24 K, a tenfold increase over natural silicon and the highest value measured among bulk dielectrics.^[10] This enhancement is due to the reduction of phonon scattering caused by mass variations in the natural isotopic mixture.^{[6][11]}

Comparative Data of Natural Silicon vs. Enriched Silicon-28

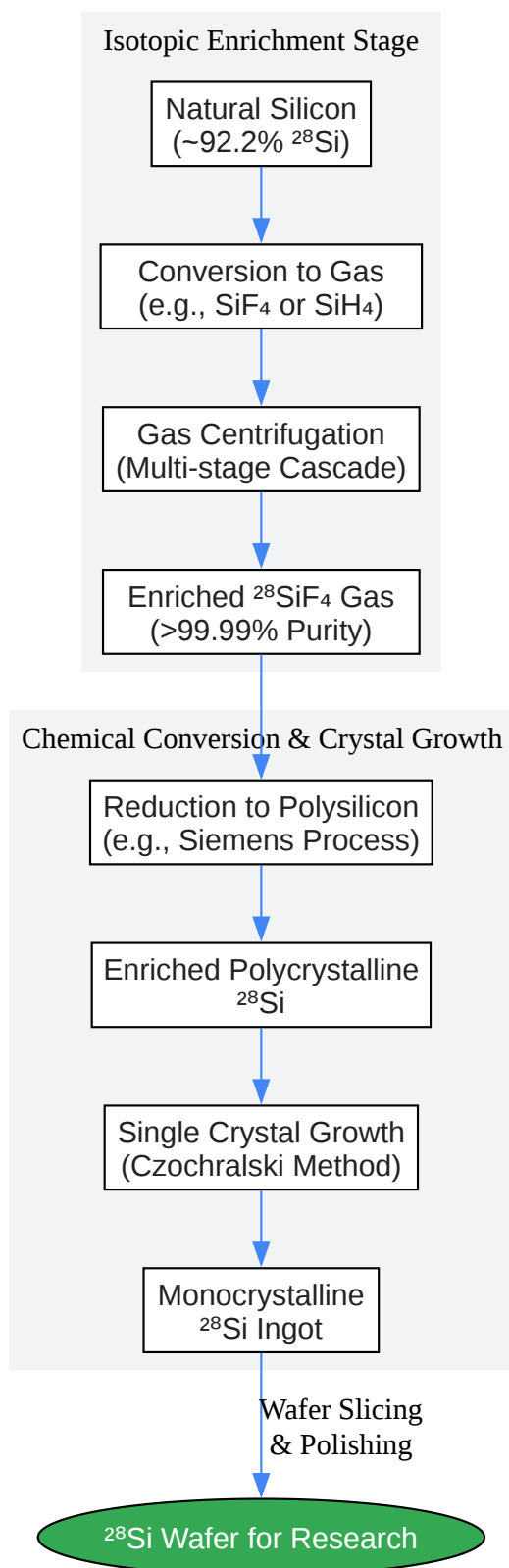
Property	Natural Silicon (natSi)	Enriched Silicon-28 (²⁸ Si)	Unit
Isotopic Composition	~92.2% ²⁸ Si, ~4.7% ²⁹ Si, ~3.1% ³⁰ Si[2]	>99.99% ²⁸ Si[1]	%
Nuclear Spin	Contains spin-1/2 ²⁹ Si nuclei[1]	Essentially spin-free[4][5][7]	-
Atomic Weight	28.0855[12]	27.97692654 (for 100% ²⁸ Si)[13]	g/mol
Density (at 300K)	2.3290[12]	~2.329 (negligible difference)	g/cm ³
Lattice Constant (at 300K)	0.54311[12]	Slightly different due to mass variation[11]	nm
Melting Point	1414[12][14]	1414 (bulk property, unchanged)[12][14]	°C
Energy Bandgap (at 300K)	1.12[15]	1.12 (shifted by ~58 meV in photoluminescence spectra)	eV
Thermal Conductivity (at 300K)	~148 - 150[12][14]	~150 W/m·K (approx. 10% higher)[16]	W/(m·K)
Thermal Conductivity (at 24K)	~45 W·cm ⁻¹ ·K ⁻¹	~450 W·cm ⁻¹ ·K ⁻¹ (for 99.995% purity)[10]	W·cm ⁻¹ ·K ⁻¹
Qubit Coherence Time (Electron Spin)	~10 - 100 microseconds[1]	Milliseconds to seconds[1][8]	s

Production of High-Purity Silicon-28

The creation of research-grade ²⁸Si is a multi-stage process that begins with natural silicon and involves isotopic enrichment, chemical conversion, and crystal growth. The primary challenge throughout the process is preventing re-contamination with other silicon isotopes.[1][17]

The dominant method for isotopic separation is gas centrifugation.[17] Natural silicon is first converted into a gaseous compound, typically silicon tetrafluoride (SiF_4) or silane (SiH_4).[1][5] This gas is fed into a cascade of thousands of high-speed centrifuges. The slight mass difference between molecules containing ^{28}Si and those with ^{29}Si or ^{30}Si allows for their physical separation, gradually increasing the concentration of ^{28}Si . [1]

Once the desired isotopic purity is achieved, the enriched gas (e.g., $^{28}\text{SiF}_4$) must be converted back into solid, high-purity silicon. This is often done via a reduction process, such as the Siemens process, which involves the hydrogen reduction of trichlorosilane (SiHCl_3) to produce polycrystalline silicon.[1] This enriched polycrystalline silicon then serves as the feedstock for growing large, single crystals.[17]



[Click to download full resolution via product page](#)

Production workflow for high-purity **Silicon-28** wafers.

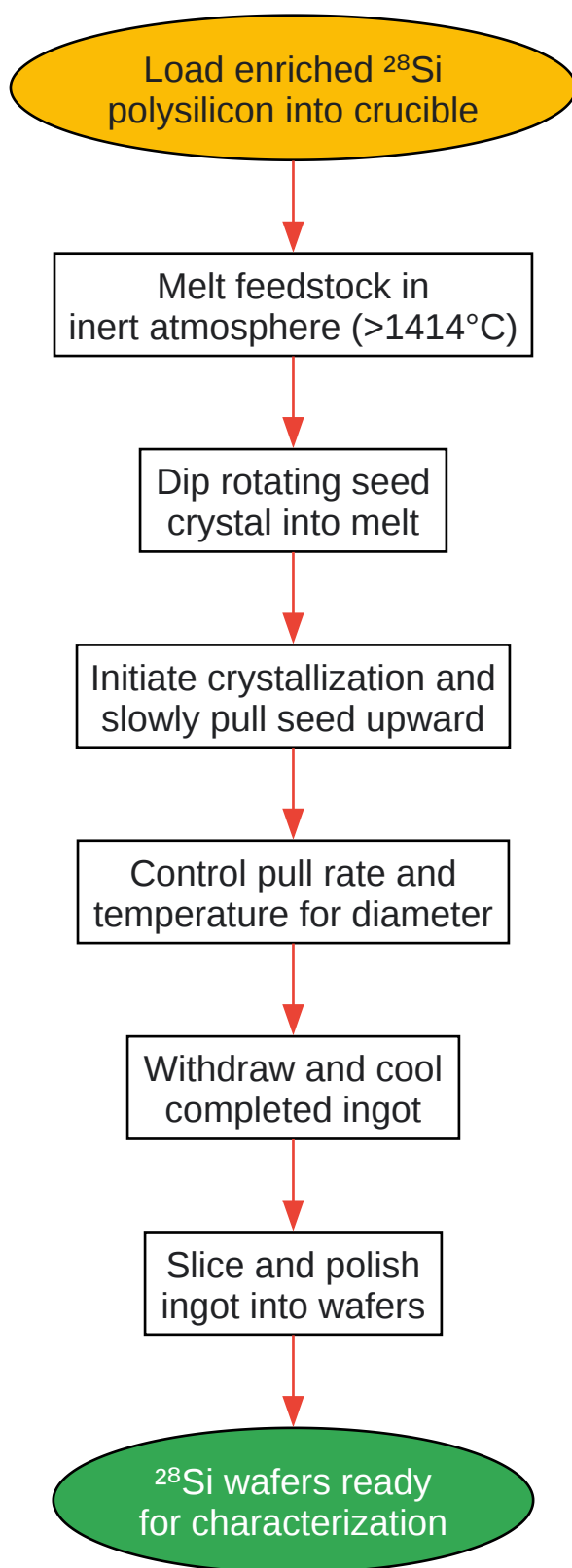
Experimental Protocols

Crystal Growth: The Czochralski (CZ) Method for ^{28}Si

The Czochralski (CZ) process is widely used to grow large, high-quality single crystals from a melt and has been adapted for isotopically enriched silicon.[\[18\]](#)[\[19\]](#)[\[20\]](#)

Methodology:

- **Crucible Loading:** High-purity, enriched ^{28}Si polycrystalline feedstock is placed into a quartz crucible within a Czochralski puller.[\[21\]](#)[\[22\]](#)
- **Melting:** The furnace is sealed, and the chamber is filled with an inert gas (e.g., Argon) to prevent oxidation. The feedstock is heated via resistance heaters to a temperature just above silicon's melting point ($\sim 1414^\circ\text{C}$).[\[21\]](#)[\[22\]](#)
- **Seed Crystal Introduction:** A small, precisely oriented single-crystal silicon seed is mounted on a rotating pull rod. This seed is lowered until it just touches the surface of the molten ^{28}Si .[\[19\]](#)[\[21\]](#)
- **Crystal Pulling:** The temperature is slightly reduced to initiate crystallization on the seed. The rod is then slowly pulled upwards (e.g., a few mm/minute) while being rotated simultaneously.[\[18\]](#)[\[19\]](#)
- **Diameter Control:** By carefully controlling the pull rate and the temperature gradients in the melt, a cylindrical single-crystal ingot (or boule) of ^{28}Si is formed with a constant diameter.[\[20\]](#)[\[21\]](#)
- **Cooling:** Once the desired length is achieved, the ingot is slowly withdrawn from the melt and undergoes a controlled cooling process to minimize thermal stress and defects.
- **Finishing:** The resulting ingot is then sliced into wafers, which are lapped and polished to create a damage-free, mirror-like surface suitable for device fabrication.



[Click to download full resolution via product page](#)

Experimental workflow for the Czochralski (CZ) crystal growth method.

Material Characterization: Isotopic Purity Analysis via SIMS

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to determine the isotopic and elemental composition of materials. It is essential for verifying the purity of ^{28}Si crystals.[\[23\]](#)[\[24\]](#)

Methodology:

- **Sample Preparation:** A sample of the ^{28}Si wafer is placed in an ultra-high vacuum chamber of the SIMS instrument.
- **Primary Ion Bombardment:** A focused primary ion beam (e.g., O_2^+ or Cs^+) is rastered across the sample surface. This bombardment sputters atoms and small clusters of atoms from the surface, a fraction of which are ionized.[\[23\]](#)
- **Secondary Ion Extraction:** The ionized atoms (secondary ions) are extracted from the sample surface by an electric field.
- **Mass Analysis:** The secondary ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio. For silicon, the spectrometer is tuned to measure the intensities of the $^{28}\text{Si}^+$, $^{29}\text{Si}^+$, and $^{30}\text{Si}^+$ ions.
- **Detection:** The separated ion beams are measured using detectors like a Faraday cup for high-intensity signals ($^{28}\text{Si}^+$) and an electron multiplier for low-intensity signals ($^{29}\text{Si}^+$, $^{30}\text{Si}^+$).[\[23\]](#)
- **Data Analysis:** The measured ion intensities are used to calculate the isotopic abundance ratios (e.g., $n(^{29}\text{Si})/n(^{28}\text{Si})$). Corrections for instrumental mass fractionation are applied to ensure high accuracy. The final data confirms the isotopic enrichment level of the material.[\[23\]](#)

Device Fabrication: Quantum Dots in Silicon

Quantum dots (QDs) are nanoscale semiconductor crystals that can confine single electrons, whose spins can then be used as qubits.

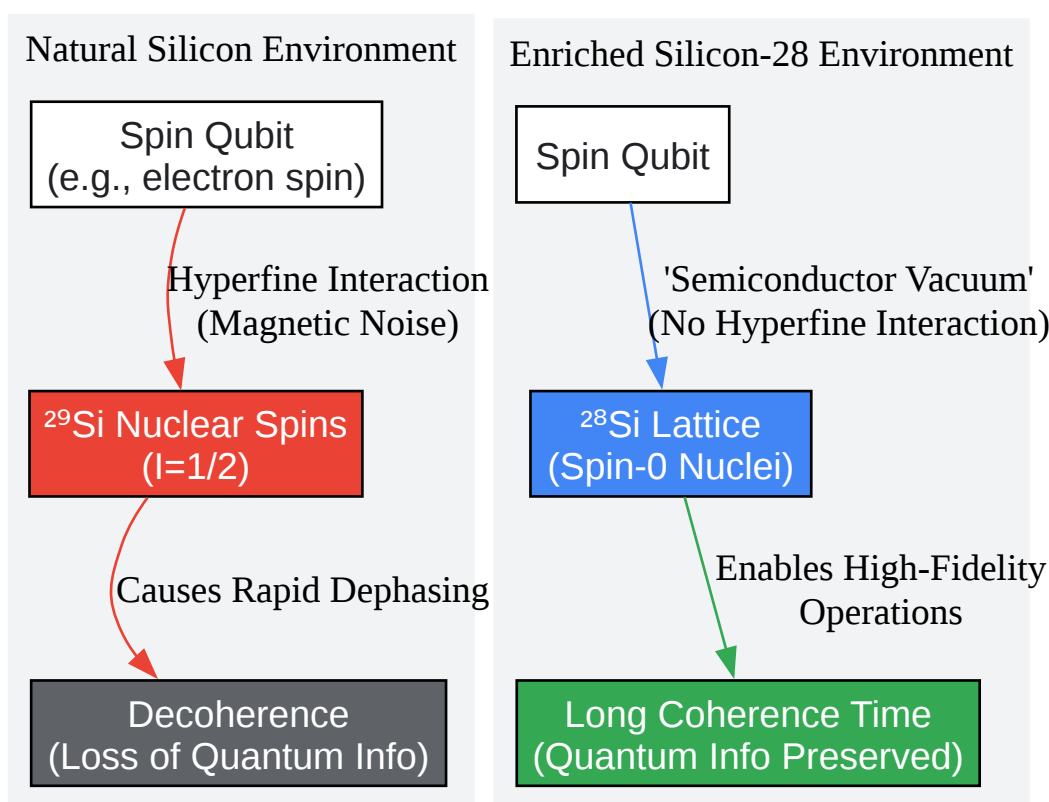
Methodology:

- **Substrate Preparation:** Start with a high-purity ^{28}Si wafer. A layer of high-quality gate oxide (e.g., SiO_2) is grown on the surface.
- **Gate Definition:** A series of metallic gate electrodes are patterned on top of the oxide layer using electron-beam lithography. These gates are used to create local electric fields.
- **Quantum Dot Formation:** By applying appropriate voltages to the gates, a potential well is formed in the silicon just below the oxide layer. This well is small enough to confine a single electron, creating a quantum dot.^[25] Multiple gates allow for the creation of single, double, or triple quantum dot systems.^[25]
- **Charge Sensing:** A nearby quantum point contact (QPC) or single-electron transistor (SET) is fabricated to act as a sensitive electrometer to detect the number of electrons in the dot.
- **Qubit Operation:** Microwave pulses applied to the gates can be used to control the spin state of the electron trapped in the quantum dot, performing quantum operations.

Applications in Solid-State Physics

Quantum Computing

The primary driver for the development of ^{28}Si is quantum computing. The absence of nuclear spin noise from ^{29}Si creates an ideal environment for spin qubits, leading to a thousand-fold or greater improvement in coherence times.^[1] This allows for a much larger number of quantum operations to be performed before the quantum information is lost, a critical step towards building fault-tolerant quantum processors.^{[1][8]}



[Click to download full resolution via product page](#)

Decoherence in natural silicon vs. coherence preservation in **Silicon-28**.

Thermal Management

The superior thermal conductivity of ^{28}Si makes it a promising material for advanced thermal management in high-power electronics.[1] In devices like electric vehicle inverters or processors in data centers, efficient heat dissipation is a major bottleneck. The 10-15% improvement in thermal conductivity at room temperature, and the even more dramatic increase at cryogenic temperatures, allows for the creation of smaller, more efficient, and more reliable devices by enabling better heat removal.[1][5]

Metrology and Fundamental Physics

The precise and uniform atomic mass of ^{28}Si atoms in a crystal allows for a more accurate determination of the number of atoms in a given volume. This property was famously leveraged by the Avogadro Project to create a near-perfect 1 kg sphere of ^{28}Si , which helped in the

redefinition of the kilogram and provided a more accurate value for the Avogadro constant.[7]
[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. briandcolwell.com [briandcolwell.com]
- 2. silex.com.au [silex.com.au]
- 3. Purified Silicon Makes Bigger, Faster Quantum Computers - IEEE Spectrum [spectrum.ieee.org]
- 4. ASP Isotopes Inc. Commences Commercial Production of Enriched Silicon-28 at its Second Aerodynamic Separation Process (ASP) Enrichment Facility :: ASP Isotopes Inc. (ASPI) [ir.aspisotopes.com]
- 5. quantumcomputingreport.com [quantumcomputingreport.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Spin Qubits in Silicon: Impact of Quantum Coherence [eureka.patsnap.com]
- 9. Increasing spin qubit coherence times via the isotopic enrichment of silicon by high fluence ion implantation - APS Global Physics Summit 2025 [archive.aps.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. isosilicon.com [isosilicon.com]
- 12. Properties of Silicon - El-Cat.com [el-cat.com]
- 13. buyisotope.com [buyisotope.com]
- 14. Technical data for the element Silicon in the Periodic Table [periodictable.com]
- 15. Silicon-28 | isotope | Britannica [britannica.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]

- 18. cityu.edu.hk [cityu.edu.hk]
- 19. Czochralski method - Wikipedia [en.wikipedia.org]
- 20. Czochralski Process and Silicon Wafers [waferworld.com]
- 21. PVA CGS | Czochralski Process (Cz) [pvatepla-cgs.com]
- 22. waferpro.com [waferpro.com]
- 23. Molar mass measurement of a ^{28}Si -enriched silicon crystal with high precision secondary ion mass spectrometry (SIMS) - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 24. Silicon Purification Process → Term [pollution.sustainability-directory.com]
- 25. pubs.aip.org [pubs.aip.org]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [introduction to Silicon-28 for solid-state physics research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1257143#introduction-to-silicon-28-for-solid-state-physics-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com